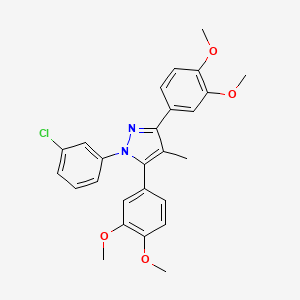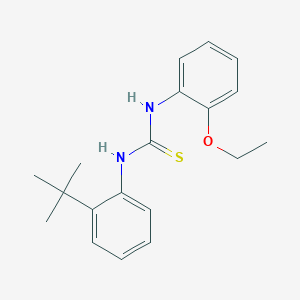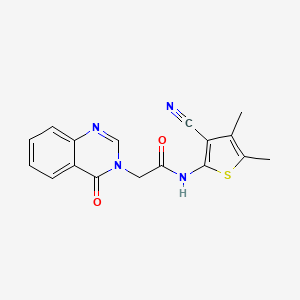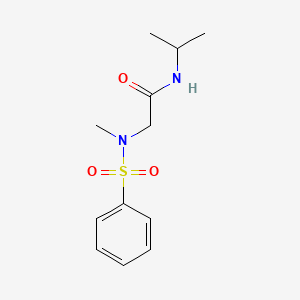![molecular formula C19H25N3O4S B4676688 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4676688.png)
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide
説明
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to have a potent inhibitory effect on various kinases, making it a promising candidate for the treatment of various diseases.
作用機序
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide exerts its inhibitory effect on kinases by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of various signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of various cancers.
実験室実験の利点と制限
The advantages of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide in lab experiments include its potent inhibitory effect on various kinases, making it a useful tool for studying the role of these kinases in disease pathogenesis. However, the limitations of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For the research on 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide include further studies to determine its safety and efficacy in humans, as well as its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide for different diseases.
科学的研究の応用
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have a potent inhibitory effect on various kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of many diseases.
特性
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-5-26-17-9-7-6-8-16(17)20-18(23)21-22-27(24,25)15-12-10-14(11-13-15)19(2,3)4/h6-13,22H,5H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGLJHVQQMHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4676627.png)
![2-phenoxy-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4676630.png)
![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)
![4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4676635.png)

![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)

![methyl 3-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4676666.png)
![4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide](/img/structure/B4676672.png)

![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4676687.png)

![2-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676697.png)
